molecular formula C19H24N4O3 B10758974 6-Methyl-5-[3-Methyl-3-(3,4,5-Trimethoxyphenyl)but-1-Yn-1-Yl]pyrimidine-2,4-Diamine

6-Methyl-5-[3-Methyl-3-(3,4,5-Trimethoxyphenyl)but-1-Yn-1-Yl]pyrimidine-2,4-Diamine

Cat. No.: B10758974
M. Wt: 356.4 g/mol
InChI Key: FJNFXXGWYVMQNA-UHFFFAOYSA-N
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Description

This compound is characterized by its complex structure, which includes a pyrimidine ring substituted with a trimethoxyphenyl group and a butynyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-5-[3-methyl-3-(3,4,5-trimethoxyphenyl)but-1-yn-1-yl]pyrimidine-2,4-diamine typically involves multiple steps. One common method starts with the methylation of gallic acid to produce 3,4,5-trimethoxybenzoic acid . This intermediate is then subjected to further reactions to introduce the butynyl chain and the pyrimidine ring. The final step involves the coupling of the trimethoxyphenyl group with the pyrimidine ring under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-methyl-5-[3-methyl-3-(3,4,5-trimethoxyphenyl)but-1-yn-1-yl]pyrimidine-2,4-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. The reaction conditions, such as temperature and solvent, vary depending on the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-methyl-5-[3-methyl-3-(3,4,5-trimethoxyphenyl)but-1-yn-1-yl]pyrimidine-2,4-diamine involves the inhibition of dihydrofolate reductase . This enzyme is crucial for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides. By inhibiting this enzyme, the compound can disrupt the synthesis of DNA and RNA, leading to cell death. This mechanism is particularly relevant in the context of antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Methotrexate: A well-known dihydrofolate reductase inhibitor used in cancer therapy.

    Trimethoprim: Another dihydrofolate reductase inhibitor used as an antibiotic.

Uniqueness

6-methyl-5-[3-methyl-3-(3,4,5-trimethoxyphenyl)but-1-yn-1-yl]pyrimidine-2,4-diamine is unique due to its specific chemical structure, which includes a trimethoxyphenyl group and a butynyl chain. This structure imparts distinct chemical and biological properties that differentiate it from other dihydrofolate reductase inhibitors.

Properties

Molecular Formula

C19H24N4O3

Molecular Weight

356.4 g/mol

IUPAC Name

6-methyl-5-[3-methyl-3-(3,4,5-trimethoxyphenyl)but-1-ynyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C19H24N4O3/c1-11-13(17(20)23-18(21)22-11)7-8-19(2,3)12-9-14(24-4)16(26-6)15(10-12)25-5/h9-10H,1-6H3,(H4,20,21,22,23)

InChI Key

FJNFXXGWYVMQNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)N)C#CC(C)(C)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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